molecular formula C15H17NO2 B8318595 n-(2-Phenoxyethyl)-2-anisidine

n-(2-Phenoxyethyl)-2-anisidine

Cat. No.: B8318595
M. Wt: 243.30 g/mol
InChI Key: ZSPLRLADIQOPAB-UHFFFAOYSA-N
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Description

N-(2-Phenoxyethyl)-2-anisidine (IUPAC: 4-methoxy-N-(2-phenoxyethyl)aniline) is an aromatic amine derivative characterized by a methoxy-substituted aniline core linked to a phenoxyethyl group. The compound’s structure combines electron-donating methoxy and phenoxy moieties, which influence its electronic and steric properties. Computational studies using density functional theory (DFT) have revealed that such derivatives exhibit distinct conformational flexibility due to rotational freedom around the ethyl linker, with intramolecular hydrogen bonding and π-π stacking interactions stabilizing specific geometries .

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

2-methoxy-N-(2-phenoxyethyl)aniline

InChI

InChI=1S/C15H17NO2/c1-17-15-10-6-5-9-14(15)16-11-12-18-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3

InChI Key

ZSPLRLADIQOPAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NCCOC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Cytotoxicity Against Cancer Cells

Phenoxyethyl esters with hydroxybenzoate substituents show marked differences in cytotoxicity depending on the position of the hydroxyl group. For example:

Compound Viability at 62.5 µg/mL Viability at 500 µg/mL IC50
2-Phenoxyethyl 4-hydroxybenzoate 36% 11% <62.5 µg/mL
2-Phenoxyethyl 2-hydroxybenzoate 52% >500 µg/mL

The para-hydroxyl group in 2-phenoxyethyl 4-hydroxybenzoate enables inter-molecular hydrogen bonding with DNA, enhancing its cytotoxicity against MCF-7 breast cancer cells. In contrast, the ortho-substituted analog lacks this interaction, resulting in reduced activity .

Antimicrobial Activity

Phenoxyethyl esters exhibit broad-spectrum antimicrobial effects:

  • 2-Phenoxyethyl benzoate: 30–70% inhibition against E. coli and P. aeruginosa, comparable to streptomycin .
  • 2-Phenoxyethyl 2-hydroxybenzoate: 70% of gentamicin’s activity against K. pneumoniae .

These compounds achieve complete inhibition of dermatophytes (M. canis, T. rubrum) at concentrations <50 µg/mL. The antimicrobial mechanism likely involves disruption of microbial membranes or enzyme inhibition. N-(2-phenoxyethyl)-2-anisidine’s aniline core may confer different target specificity, as aromatic amines often interact with microbial enzymes or DNA via nitrenium ion formation .

Metabolic Activation and Toxicity

2-Anisidine (o-anisidine), the parent compound of this compound, is metabolically activated by cytochrome P450 enzymes (CYP2E1, CYP1A2, and CYP2B6 in humans) to form N-(2-methoxyphenyl)hydroxylamine, a carcinogenic metabolite that generates DNA adducts via nitrenium ions . However, this hypothesis requires experimental validation.

Structural and Electronic Properties

DFT studies on N-(2-phenoxyethyl)aniline derivatives highlight the role of substituents in modulating electronic properties:

  • Methoxy groups enhance electron donation, stabilizing charge-transfer interactions .

Compared to 4-hydroxybenzoate esters, this compound’s methoxy group provides weaker hydrogen-bonding capacity but greater lipophilicity, which could influence membrane permeability.

Key Research Findings and Implications

  • Substituent Position Matters: Para-substituted hydroxy groups enhance bioactivity in esters, suggesting that optimizing substituent placement in this compound could improve efficacy.
  • Metabolic Shielding: Structural modifications like phenoxyethyl chains may mitigate the carcinogenic risks associated with 2-anisidine derivatives.
  • Antimicrobial Potential: While untested, the compound’s aromatic amine structure could target microbial enzymes or DNA, warranting further study.

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